![molecular formula C16H12F2N2O3S B2878682 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 868368-65-4](/img/structure/B2878682.png)

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

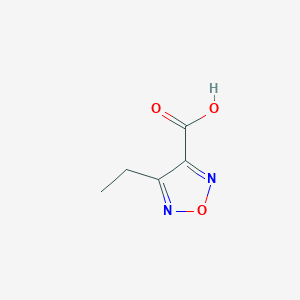

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of thiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique

Molecular Structure and Synthesis

- N-Benzothiazole derivatives have been synthesized and characterized, emphasizing their potential for metal-catalyzed C-H bond functionalization reactions (Hamad H. Al Mamari, Nasser Al Awaimri, Yousuf Al Lawati, 2019).

- Novel families of difluorobenzamides have been developed with antibacterial properties, specifically targeting bacterial cell division (V. Straniero, Lorenzo Suigo, Giulia Lodigiani, E. Valoti, 2023).

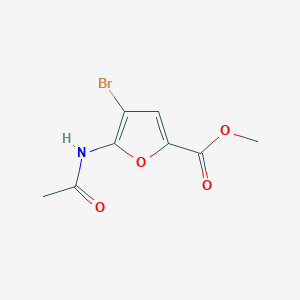

Chemical Properties and Reactions

- Studies have focused on understanding the intermolecular interactions and molecular structure of benzamide derivatives, providing insights into the influence of dimerization and crystal packing on molecular geometry (Sedat Karabulut, H. Namli, R. Kurtaran, L. Yıldırım, J. Leszczynski, 2014).

- The 3,4-dimethoxybenzyl group has been utilized as a novel N-protecting group in chemical synthesis, demonstrating its utility in organic chemistry (Evelyne Grunder-Klotz, J. Ehrhardt, 1991).

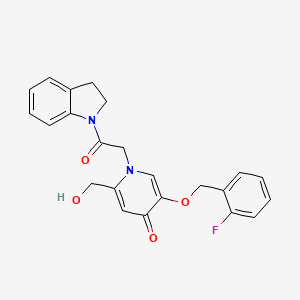

Optoelectronic and Photovoltaic Properties

- Thiazolothiazole fluorophores exhibiting strong fluorescence and reversible electrochromism have been synthesized, highlighting their potential for multifunctional optoelectronic applications (A. Woodward, Justin M Kolesar, S. R. Hall, Nemah-Allah Saleh, Daniel S Jones, M. Walter, 2017).

- The impact of substituents on physical and photovoltaic properties of thiadiazole-based polymers has been explored, demonstrating their effectiveness in solar cells (Yan Wang, Xin Xin, Yong Lu, Ting Xiao, Xiaofeng Xu, N. Zhao, Xiao Hu, B. Ong, S. Ng, 2013).

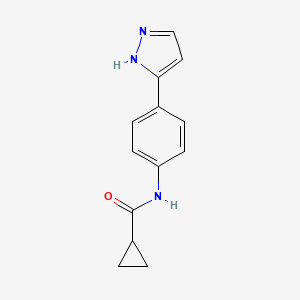

Pharmacological and Biological Applications

- Thiazolide compounds have been studied for their antimicrobial and antitumor properties, showcasing their potential in cancer treatment (A. Brockmann, T. Strittmatter, S. May, K. Stemmer, A. Marx, T. Brunner, 2014).

- The cellular proliferation in tumors has been assessed using PET imaging, indicating the potential of certain benzamide derivatives as markers for tumor proliferation (F. Dehdashti, R. Laforest, F. Gao, K. Shoghi, R. Aft, B. Nussenbaum, F. Kreisel, N. Bartlett, A. Cashen, Nina Wagner-Johnson, R. Mach, 2013).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O3S/c1-22-11-4-3-8(5-12(11)23-2)15(21)20-16-19-14-10(18)6-9(17)7-13(14)24-16/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRFHUWLYACPCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2878600.png)

![{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B2878603.png)

![1-(4-chlorophenyl)-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2878605.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyrimidine](/img/structure/B2878606.png)

![Prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2878608.png)

![3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide](/img/structure/B2878613.png)

![N-[(furan-3-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2878614.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2878616.png)

![N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B2878622.png)